3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile
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Overview
Description
3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile is a complex organic compound characterized by the presence of a trifluoromethyl group and a nitrile group. This compound belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile typically involves multiple steps, starting with the construction of the indazole ring followed by the introduction of the trifluoromethyl group and the nitrile group. Common synthetic routes include:
Indazole Synthesis: The indazole ring can be synthesized through the cyclization of o-aminobenzonitriles with hydrazines.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Nitrile Introduction: The nitrile group can be introduced through the reaction of appropriate halides with cyanide salts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reagents and solvents. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile or trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid, under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or cyanides, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary or secondary amines, alcohols.
Substitution Products: Substituted nitriles or trifluoromethyl compounds.
Scientific Research Applications
Chemistry: This compound is used in the study of indazole derivatives and their reactivity. It serves as a building block for the synthesis of more complex molecules. Biology: Indazoles, including this compound, are investigated for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound may be used in the development of new pharmaceuticals, particularly those targeting diseases where indazole derivatives show promise. Industry: In agrochemicals, indazoles are used to develop new pesticides and herbicides.
Mechanism of Action
The mechanism by which 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Receptors: It may bind to receptors, modulating their activity.
Pathways: It may interfere with signaling pathways relevant to disease progression.
Comparison with Similar Compounds
3-(Trifluoromethyl)indazole: Similar structure but lacks the butanenitrile group.
4-(Trifluoromethyl)indazole: Different position of the trifluoromethyl group.
Indazole-3-carboxamide: Contains a carboxamide group instead of nitrile.
Uniqueness: 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile is unique due to its specific combination of trifluoromethyl and nitrile groups, which confer distinct chemical and biological properties compared to other indazoles.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-8(6-7-16)18-10-5-3-2-4-9(10)11(17-18)12(13,14)15/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDLECWDNLGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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